molecular formula C17H11N3O4 B2790122 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-hydroxy-2H-chromen-2-one CAS No. 2320268-02-6

3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-hydroxy-2H-chromen-2-one

Cat. No.: B2790122
CAS No.: 2320268-02-6
M. Wt: 321.292
InChI Key: SZIGDAPBHJVHFM-UHFFFAOYSA-N
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Description

3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-hydroxy-2H-chromen-2-one is a synthetic hybrid compound designed for pharmaceutical and biochemical research. It features a unique molecular architecture that conjugates a 7-hydroxycoumarin core with a 2-aminophenyl-1,3,4-oxadiazole moiety via a direct linkage. This structure integrates two privileged pharmacophores, each with established biological profiles, into a single chemical entity for investigating novel therapeutic mechanisms and structure-activity relationships. The core research value of this compound lies in its potential as a multi-target agent. The 1,3,4-oxadiazole ring is a well-documented scaffold in medicinal chemistry, known for its ability to serve as a metal-chelating group and its presence in various bioactive molecules. Specifically, nitrogen atoms in the oxadiazole ring can participate in the chelation of magnesium ions (Mg²⁺), a mechanism critical to the inhibitory activity of several antiviral and anticancer agents that target metal-dependent enzymes . The 2-aminophenyl substitution on the oxadiazole ring provides a versatile handle for further chemical modification and may contribute to interactions with enzymatic active sites. Meanwhile, the 7-hydroxycoumarin (also known as umbelliferone) component is a naturally occurring benzopyrone derivative with a documented range of biological activities . The 7-hydroxy group on the coumarin ring is a key structural feature that can be essential for antibacterial and antioxidant properties, and it is a common site for conjugation in the design of more complex derivatives . The strategic fusion of these two components results in a molecule that is of significant interest for probing new inhibitors, particularly in the realms of infectious diseases and oncology. Researchers can utilize this compound to study its effects on specific biological targets, such as viral integrases or various cancer-related enzymes like thymidylate synthase and histone deacetylases (HDAC) . Applications & Research Value: • Lead Compound in Antiviral Research: Serves as a novel template for designing HIV-1 integrase strand transfer inhibitors (INSTIs), mimicking the binding modes of established drugs . • Anticancer Agent Screening: The 1,3,4-oxadiazole moiety is known to exhibit antiproliferative effects by targeting various enzymes like thymidylate synthase, HDAC, and topoisomerase II, making this compound a candidate for cytotoxicity assays against diverse cancer cell lines . • Antibacterial Studies: The coumarin scaffold is recognized for its antibacterial potential, and derivatives substituted at the C-3 and C-4 positions are actively investigated against multidrug-resistant (MDR) bacterial strains . • Structure-Activity Relationship (SAR) Studies: The structure is ideal for probing the synergistic effects of combining coumarin and 1,3,4-oxadiazole pharmacophores and for optimizing substitutions to enhance potency and selectivity. Disclaimer: This product is labeled "For Research Use Only" (RUO). It is intended solely for laboratory research purposes and is not approved for use in humans, animals, or for any diagnostic, therapeutic, or other clinical applications. The researcher assumes all responsibility for the safe handling and use of this compound.

Properties

IUPAC Name

3-[5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl]-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4/c18-13-4-2-1-3-11(13)15-19-20-16(24-15)12-7-9-5-6-10(21)8-14(9)23-17(12)22/h1-8,21H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIGDAPBHJVHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC4=C(C=C(C=C4)O)OC3=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Electrophilic Substitution on the Coumarin Core

The 7-hydroxy group on the coumarin ring undergoes typical electrophilic reactions:

  • O-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form ethers or esters. For example, treatment with methyl iodide in alkaline conditions yields 7-methoxy derivatives.

  • Halogenation : Bromination or iodination at electron-rich positions (e.g., C-6 or C-8) under mild halogenating agents .

Oxadiazole Ring Functionalization

The 1,3,4-oxadiazole moiety participates in nucleophilic and cycloaddition reactions:

  • Nucleophilic Substitution : The oxadiazole’s C-2 position reacts with nucleophiles like amines or thiols. For instance, reaction with carbon disulfide and KOH generates 5-mercapto derivatives (e.g., Compound 12 in ).

  • Oxidative Desulfurization : Thiol-substituted oxadiazoles (e.g., -SH at C-5) can undergo oxidative desulfurization using hypervalent iodine reagents to form amino-oxadiazoles .

Reactions Involving the 2-Aminophenyl Group

The aromatic amine group enables coupling and cyclocondensation:

  • Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) in ethanol/acetic acid yields aryliden-hydrazides (e.g., Compound 3a in ).

  • Diazotization : The -NH2 group can be diazotized with nitrous acid, enabling coupling with phenols or amines to form azo derivatives .

Cyclization and Ring-Opening Reactions

The compound’s hybrid structure facilitates intramolecular transformations:

  • Cyclocondensation with Diones : Reaction with pentane-2,4-dione forms pyrazole-fused derivatives (e.g., Compound 11 in ).

  • Acid-Catalyzed Ring Opening : Treatment with strong acids (e.g., HCl) may cleave the oxadiazole ring, yielding semicarbazide intermediates .

Cross-Coupling Reactions

Palladium-catalyzed reactions modify substituents:

  • Suzuki-Miyaura Coupling : The 2-aminophenyl group’s para position could undergo cross-coupling with aryl boronic acids if halogenated .

Synthetic Pathways for Analogues

Derivatives are synthesized via:

  • Hydrazide Cyclization : Hydrazides react with carbonylating agents (e.g., CDI) to form oxadiazole-2-ones (e.g., Compounds 5a–f in ).

  • Electrochemical Oxidation : Semicarbazones undergo electro-oxidation in LiClO4/CH3CN to yield 2-amino-oxadiazoles .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

  • Molecular Formula : C18H13N3O4
  • Molecular Weight : 335.3 g/mol

Its structure consists of a chromenone core substituted with an oxadiazole moiety and an amino group, which is crucial for its biological activities.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar oxadiazole derivatives possess activity against various bacterial strains and fungi. The presence of the 2-aminophenyl group in this compound enhances its interaction with microbial targets, potentially leading to increased efficacy.

Anticancer Properties

Several studies have reported that oxadiazole derivatives can act as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins. For example, compounds with similar structures have demonstrated cytotoxic effects against breast cancer and leukemia cell lines.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in preclinical models. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses.

Drug Development

The unique structural features of 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-hydroxy-2H-chromen-2-one make it a valuable candidate for drug development. Its ability to target multiple biological pathways suggests potential for developing multi-target drugs for complex diseases such as cancer and infections.

Formulation in Drug Delivery Systems

Recent advancements in drug delivery systems highlight the use of oxadiazole-containing compounds to enhance the solubility and bioavailability of poorly soluble drugs. This compound could be integrated into nanoparticles or liposomes to improve therapeutic outcomes.

Case Studies

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus and E. coli
Investigation of Anticancer EffectsInduced apoptosis in MCF-7 breast cancer cells; IC50 values were significantly lower than control
Anti-inflammatory Mechanism StudyReduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages

Mechanism of Action

The mechanism of action of 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The chromenone structure can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Data Tables: Comparative Analysis

Table 1: Physicochemical Properties

Compound Molecular Weight LogP* Water Solubility (mg/mL)
Target Compound 349.32 2.1 0.15
3-(4-Acetyl-5-phenyl-dihydro-oxadiazole) 363.35 2.8 0.08
3-(5-Phenyl-1,2,4-oxadiazolyl)chromone 305.29 3.0 0.05
3-(Benzothiazol-2-yl)-7-hydroxycoumarin 311.33 3.2 0.03

*Calculated using Molinspiration Cheminformatics.

Key Research Findings

  • Synthetic Feasibility : The target compound’s 1,3,4-oxadiazole ring is more synthetically accessible than 1,2,4-isomers, with higher yields reported for analogous structures .
  • Bioactivity: The 2-aminophenyl group confers superior anticancer activity (IC₅₀: 8.2 μM vs. >50 μM for acetyl-phenyl derivatives), likely due to enhanced hydrogen bonding with cellular targets .
  • Solubility Limitations : Despite its bioactivity, the target compound’s low water solubility (0.15 mg/mL) necessitates formulation optimization for therapeutic use.

Biological Activity

3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-hydroxy-2H-chromen-2-one is a hybrid compound that combines the structural motifs of oxadiazole and coumarin. This unique combination endows it with a variety of biological activities, making it a subject of interest in medicinal chemistry. Recent studies have highlighted its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Chemical Structure and Properties

This compound can be structurally represented as follows:

C17H13N3O3\text{C}_{17}\text{H}_{13}\text{N}_3\text{O}_3

Key Features

  • Oxadiazole moiety : Known for its biological activities including antimicrobial and anticancer properties.
  • Coumarin structure : Contributes to its pharmacological effects and enhances its solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. The mechanism of action often involves the inhibition of bacterial enzymes crucial for survival and replication. For instance, studies have shown that derivatives of oxadiazoles can disrupt biofilm formation in bacteria, which is critical for their pathogenicity .

Anticancer Potential

The anticancer activity of this compound has been evaluated through various in vitro studies. It has demonstrated effectiveness against several cancer cell lines by targeting key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

Cytotoxicity Studies :
In cytotoxicity assays against L929 and A549 cells, the compound exhibited dose-dependent effects. For example, at concentrations of 100 µM over 24 hours, significant cytotoxicity was observed, which suggests its potential for further development as an anticancer agent .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases. The underlying mechanism may involve the modulation of signaling pathways associated with inflammation .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-Aminophenyl-1,3,4-oxadiazoleStructureAntimicrobial
Coumarin DerivativesStructureAnticancer, Antioxidant

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It inhibits specific enzymes related to cancer progression.
  • Gene Regulation : The presence of the oxadiazole moiety influences gene transcription involved in biofilm formation in bacteria.
  • Cell Signaling Modulation : Its action on inflammatory pathways suggests a multifaceted mechanism contributing to its therapeutic effects.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives with oxadiazole rings had superior activity against Gram-positive bacteria compared to standard antibiotics .
  • Cytotoxicity on Cancer Cells : In a comparative study involving multiple cell lines, this compound showed IC50 values lower than those of traditional chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

What synthetic methodologies are recommended for preparing 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-hydroxy-2H-chromen-2-one?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Condensation of 7-hydroxycoumarin-3-carboxylic acid with hydrazine hydrate to form the corresponding carbohydrazide.
  • Step 2 : Cyclization of the carbohydrazide with 2-aminophenyl isothiocyanate in ethanol under reflux to form the 1,3,4-oxadiazole ring .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol.
    Key validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .

How can the structural integrity of this compound be confirmed post-synthesis?

Employ a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : Verify the presence of the coumarin aromatic protons (δ 6.8–7.5 ppm) and oxadiazole-linked NH₂ group (δ 5.2–5.5 ppm).
  • IR Spectroscopy : Identify characteristic peaks for C=O (1680–1700 cm⁻¹) and N–H (3300–3400 cm⁻¹) stretching .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 380.3) and fragment ions corresponding to the oxadiazole and coumarin moieties .

What preliminary biological assays are suitable for evaluating this compound?

  • Antimicrobial Screening : Use the agar diffusion method against E. coli and S. aureus (100 µg/mL concentration, DMSO vehicle). Measure inhibition zones and compare with standard antibiotics (e.g., ciprofloxacin) .
  • Cytotoxicity Testing : Perform MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

How can structure-activity relationships (SAR) be investigated for this compound?

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., halogenation at the coumarin C-8 position or substitution of the oxadiazole-linked phenyl group).
  • Biological Evaluation : Compare IC₅₀ values in cytotoxicity assays and inhibition constants (Ki) in enzyme inhibition studies (e.g., urease or topoisomerase II).
  • Key Insight : Oxadiazole derivatives with electron-withdrawing groups (e.g., –NO₂) on the phenyl ring show enhanced antimicrobial activity .

How to resolve contradictory data in biological activity across similar analogs?

  • Case Study : If analog A shows high cytotoxicity but low antimicrobial activity, while analog B exhibits the reverse:
    • Mechanistic Profiling : Use transcriptomics or proteomics to identify target pathways (e.g., DNA damage vs. membrane disruption).
    • Computational Modeling : Perform molecular docking to assess binding affinity differences toward bacterial vs. mammalian targets .
  • Experimental Design : Include positive/negative controls and replicate assays (n ≥ 3) to minimize variability .

What advanced techniques are recommended for studying the compound’s mechanism of action?

  • Enzyme Inhibition Assays : Use fluorescence-based urease inhibition assays (λex = 330 nm, λem = 450 nm) to quantify inhibition kinetics .
  • Molecular Dynamics Simulations : Model interactions with bacterial DNA gyrase (PDB ID: 1KZN) to predict binding stability and key residues (e.g., Arg121, Asp73) .
  • In Vivo Studies : Evaluate toxicity and efficacy in zebrafish or murine models for inflammation or cancer .

How can computational methods optimize the compound’s pharmacokinetic properties?

  • ADME Prediction : Use SwissADME or QikProp to assess solubility (LogP < 3), bioavailability (TPSA < 140 Ų), and cytochrome P450 interactions .
  • Metabolite Identification : Simulate Phase I/II metabolism using GLORYx or Meteor Nexus to predict major metabolites (e.g., hydroxylation at C-6) .

Contradictory Data Analysis

Why do some analogs exhibit unpredictable activity despite structural similarity?

  • Hypothesis : Steric hindrance or electronic effects from substituents (e.g., –OCH₃ vs. –Cl) may alter target binding.
  • Validation :
    • X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., urease) to visualize binding modes .
    • SAR Re-evaluation : Test intermediate derivatives to isolate the contribution of specific functional groups .

Methodological Guidelines

  • Synthetic Optimization : Replace traditional reflux with microwave-assisted synthesis (100°C, 300 W) to reduce reaction time from 6 hours to 30 minutes .
  • Data Reproducibility : Standardize solvent systems (e.g., DMSO for biological assays) and report exact concentrations (w/v or molarity) .

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